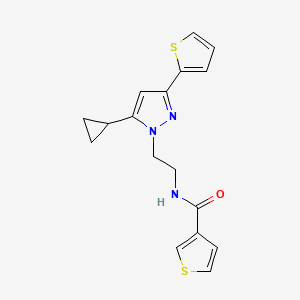

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Description

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a thiophen-2-yl moiety at position 3. The pyrazole ring is linked via an ethyl chain to a thiophene-3-carboxamide group.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS2/c21-17(13-5-9-22-11-13)18-6-7-20-15(12-3-4-12)10-14(19-20)16-2-1-8-23-16/h1-2,5,8-12H,3-4,6-7H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYUQBQNMJTRTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CSC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes available data on its biological activity, including case studies, research findings, and relevant data tables.

- Molecular Formula : C17H17N3OS2

- Molecular Weight : 343.46 g/mol

- CAS Number : 1797671-87-4

- Purity : Typically around 95% .

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans. The minimum inhibitory concentrations (MIC) were notably low, suggesting strong antimicrobial potential .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 8 |

| S. aureus | 18 | 4 |

| Candida albicans | 12 | 16 |

| Aspergillus niger | 14 | 32 |

Antioxidant Activity

The compound also demonstrates notable antioxidant activity. In assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging tests, it showed significant capacity to scavenge free radicals, indicating its potential as a protective agent against oxidative stress .

Computational studies, including molecular docking simulations, have been employed to elucidate the binding interactions of this compound with biological targets. These studies suggest that the compound may interact with key enzymes involved in microbial metabolism and oxidative processes. The electronic properties derived from density functional theory (DFT) calculations support its role as a multifunctional therapeutic agent .

Case Studies

A recent study focused on the synthesis and biological evaluation of various pyrazole derivatives, including our compound of interest. The findings indicated that modifications to the thiophene and pyrazole moieties significantly affected both antimicrobial and antioxidant activities. This highlights the importance of structure-activity relationships (SAR) in optimizing the efficacy of such compounds .

Notable Findings from Case Studies:

- Bacterial Selectivity : The compound exhibited selective inhibition against bacterial topoisomerases without affecting human isoforms, suggesting a favorable safety profile for potential therapeutic applications .

- In Vivo Studies : Preliminary in vivo studies showed promising results in reducing inflammation markers in animal models when treated with this compound, supporting its potential use in anti-inflammatory therapies .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

The compound has shown promise as an antitumor agent. Research indicates that derivatives of pyrazole, including those similar to N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide, exhibit cytotoxic effects against various cancer cell lines. The pyrazole scaffold is recognized for its ability to inhibit specific enzymes involved in tumor progression, making it a valuable lead in drug discovery for cancer therapies .

Enzyme Inhibition

Studies have highlighted the compound's potential as an enzyme inhibitor, particularly in relation to kinases that are critical in signaling pathways associated with cancer and other diseases. The structure-activity relationship (SAR) studies have provided insights into optimizing such compounds for enhanced potency and selectivity against target enzymes .

Material Science

Photophysical Properties

this compound has been investigated for its photophysical properties, which are crucial for applications in organic electronics and photonic devices. The thiophene moiety contributes to its electronic properties, making it suitable for use in organic light-emitting diodes (OLEDs) and solar cells .

Synthesis of Functional Materials

The compound can serve as a building block for synthesizing functional materials with tailored properties. Its ability to undergo various chemical transformations allows researchers to create polymers or composite materials with specific mechanical and thermal properties, expanding its applicability in fields like nanotechnology and materials engineering .

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of pyrazole derivatives, this compound was tested against human breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a therapeutic agent .

Case Study 2: Enzyme Inhibition

A high-throughput screening identified this compound as a potent inhibitor of a specific kinase involved in cancer metastasis. Subsequent SAR studies revealed modifications that enhanced its inhibitory activity by tenfold compared to earlier derivatives .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison

Key Observations :

- Pyrazole vs.

- Substituent Effects :

- The cyclopropyl group in the target compound and Compound 191 enhances lipophilicity, which may improve membrane permeability compared to polar nitro groups in nifuroxazide analogs .

- Thiophene-3-carboxamide introduces hydrogen-bonding capability, contrasting with the electron-withdrawing trifluoromethyl group in Compound 191, which may favor hydrophobic interactions .

- Linker Flexibility: The ethyl chain in the target compound provides conformational flexibility, whereas rigid oxoethyl/oximinoethyl linkers in quinolones may restrict binding orientations .

Physicochemical Properties (Inferred)

- Polar Surface Area (PSA): The carboxamide group contributes ~60 Ų PSA, suggesting moderate solubility, whereas quinolones (higher PSA due to piperazine) may exhibit better solubility .

Q & A

Q. Characterization methods :

- Thin Layer Chromatography (TLC) monitors reaction progression.

- Spectroscopic techniques :

Basic: Which spectroscopic and chromatographic techniques are essential for confirming the compound’s structure?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR identifies proton environments (e.g., pyrazole NH at δ 10–12 ppm, thiophene protons at δ 6.5–7.5 ppm).

- ¹³C NMR confirms carbon frameworks, such as cyclopropyl carbons (δ 8–12 ppm) and amide carbonyls (δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy.

- HPLC : Assesses purity (>95% purity threshold for biological assays) .

Advanced: How can reaction conditions be optimized during pyrazole cyclization to improve yield?

Answer:

Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency .

- Catalyst use : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions influence reaction pathways.

- Temperature control : Reflux (80–100°C) balances reaction rate and side-product minimization.

Q. Example optimization table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 90°C, 12 hrs | 72 | 98 |

| THF, 70°C, 24 hrs | 58 | 92 |

Post-optimization, scale-up requires inert atmospheres and controlled cooling .

Advanced: What strategies elucidate the compound’s mechanism of action in anticancer research?

Answer:

- In silico docking : Predicts binding affinity to targets like kinase domains (e.g., EGFR, VEGFR) using software (AutoDock, Schrödinger) .

- Enzyme inhibition assays : Measures IC₅₀ values against purified kinases or proteases.

- Gene expression profiling : RNA-seq or qPCR identifies downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .

- Cellular assays :

Advanced: How should researchers resolve contradictions in reported antimicrobial efficacy?

Answer:

- Orthogonal assays : Cross-validate results using:

- Broth microdilution (MIC) : Standardizes bacterial/fungal susceptibility testing.

- Time-kill curves : Differentiates bacteriostatic vs. bactericidal effects .

- Purity verification : HPLC-MS ensures compound integrity; impurities >5% may skew bioactivity .

- Strain-specific factors : Test against ATCC reference strains and clinical isolates to account for genetic variability .

Advanced: What crystallographic methods determine the compound’s solid-state structure?

Answer:

- Single-crystal X-ray diffraction (SCXRD) :

- Grows crystals via vapor diffusion (e.g., DMSO/water mixtures).

- Resolves bond lengths/angles (e.g., pyrazole-thiophene dihedral angles < 30° indicate planarity) .

- Powder XRD : Confirms batch consistency and polymorph absence.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability for formulation studies .

Basic: What in vitro models are appropriate for initial anti-inflammatory testing?

Answer:

- RAW 264.7 macrophages : LPS-induced NO production inhibition (IC₅₀ determination).

- ELISA : Quantifies pro-inflammatory cytokines (TNF-α, IL-6) in supernatant .

- NF-κB luciferase reporter assays : Measures pathway inhibition in HEK293 cells .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

- Modular substitutions :

- Pharmacophore mapping : Identifies critical moieties (e.g., pyrazole core for kinase binding).

- ADMET profiling : Uses tools like SwissADME to predict bioavailability and toxicity early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.